molecular formula C9H12BrNO B1526485 2-(3-Bromophenyl)-2-(methylamino)ethan-1-ol CAS No. 1184796-75-5

2-(3-Bromophenyl)-2-(methylamino)ethan-1-ol

Cat. No. B1526485
CAS RN: 1184796-75-5
M. Wt: 230.1 g/mol
InChI Key: IKMBDPPXZXBHLG-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-(methylamino)ethan-1-ol (also known as bromophenethylamine) is an organic compound with a molecular formula of C8H11BrNO. It is a colorless liquid, soluble in water and alcohol, and has a pungent odor. It is a derivative of phenethylamine, a naturally occurring amine found in plants, animals, and fungi. Bromophenethylamine has been studied for its potential use in the synthesis of pharmaceuticals, as well as its possible role in the regulation of neurotransmitters in the brain.

Scientific Research Applications

In vivo Metabolism Studies

Research on the in vivo metabolism of structurally related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), provides insights into metabolic pathways and the identification of metabolites. For example, a study on rats revealed the identification of several metabolites, suggesting the operation of multiple metabolic pathways leading to aldehyde, alcohol, and carboxylic acid metabolites, as well as acetylated amino derivatives (Kanamori et al., 2002).

Organic Synthesis and Catalysis

Several studies focus on organic synthesis techniques and catalysis, such as the iron-catalyzed ortho-alkylation of carboxamides, presenting a method to achieve direct alkylation with high yields and regioselectivity (Fruchey et al., 2014). Similarly, research on the preparation of polymers with controlled molecular architecture through a new convergent approach to dendritic macromolecules offers insights into polymer chemistry (Hawker & Fréchet, 1990).

Antipathogenic Activity

A study on new thiourea derivatives, including those with bromophenyl groups, demonstrated significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. This research suggests the potential for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Environmental and Analytical Applications

Research into the synthesis and radical-scavenging activity of highly brominated mono- and bis-phenols from marine red algae reveals the potential for natural products in environmental protection and analytical chemistry. These compounds were found to possess potent DPPH radical-scavenging activity, indicating their potential use as natural antioxidants (Duan et al., 2007).

properties

IUPAC Name

2-(3-bromophenyl)-2-(methylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-11-9(6-12)7-3-2-4-8(10)5-7/h2-5,9,11-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMBDPPXZXBHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-2-(methylamino)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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